- Preparation of compounds with TRK inhibitory activity, China, , ,

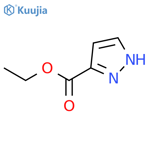

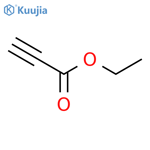

Cas no 93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate)

93290-12-1 structure

Nom du produit:Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Numéro CAS:93290-12-1

Le MF:C7H8N2O3

Mégawatts:168.15002155304

MDL:MFCD16620106

CID:844592

PubChem ID:3542775

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- 5-formyl-1H-Pyrazole-3-carboxylic acid ethyl ester

- Ethyl 5-Formylpyrazole-3-carboxylate

- 1H-Pyrazole-3-carboxylic acid, 5-formyl-, ethyl ester

- ethyl 3(5)-formylpyrazole-5(3)-carboxylate

- ethyl 5-formyl-1H-pyrazole-3-carboxylate

- Ethyl 3-formyl-1H-pyrazole-5-carboxylate

- DURUTRWXAPRQHM-UHFFFAOYSA-N

- Ethyl5-Formylpyrazole-3-carboxylate

- 5789AC

- KM3179

- NE61573

- TRA0036683

- AB16859

- SY018583

- TC

- 5-Formylpyrazole-3-carboxylic acid ethyl ester

- SCHEMBL14097075

- EN300-55217

- Ethyl3-formyl-1H-pyrazole-5-carboxylate

- AKOS006238803

- DB-169069

- SCHEMBL5599267

- CS-0055100

- J-520877

- 5-Formyl-2H-pyrazole-3-carboxylic acid ethyl ester

- AS-32669

- DTXSID60393480

- Z825863534

- 93290-12-1

- AKOS016013842

- DA-18223

- MFCD16620106

- Ethyl 5-formyl-1H-pyrazole-3-carboxylate

-

- MDL: MFCD16620106

- Piscine à noyau: 1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9)

- La clé Inchi: DURUTRWXAPRQHM-UHFFFAOYSA-N

- Sourire: O=CC1NN=C(C(OCC)=O)C=1

Propriétés calculées

- Qualité précise: 168.05300

- Masse isotopique unique: 168.05349212g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 4

- Complexité: 184

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.6

- Surface topologique des pôles: 72

Propriétés expérimentales

- Point d'ébullition: 373.6±27.0℃/760mmHg

- Le PSA: 72.05000

- Le LogP: 0.39890

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Informations de sécurité

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Données douanières

- Code HS:2933199090

- Données douanières:

Code douanier chinois:

2933199090Résumé:

2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Ethyl 5-formyl-1H-pyrazole-3-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125740-250mg |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 97% | 250mg |

¥1174.00 | 2024-04-24 | |

| Chemenu | CM188198-5g |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95%+ | 5g |

$783 | 2023-02-01 | |

| Enamine | EN300-55217-1.0g |

ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95% | 1g |

$271.0 | 2023-05-26 | |

| Apollo Scientific | OR926922-1g |

5-Formyl-1H-pyrazole-3-carboxylic acid ethyl ester |

93290-12-1 | 95% | 1g |

£244.00 | 2025-02-21 | |

| Chemenu | CM188198-250mg |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95+% | 250mg |

$415 | 2021-08-05 | |

| TRC | E703010-50mg |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 50mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D691984-0.25g |

Ethyl 5-Formylpyrazole-3-carboxylate |

93290-12-1 | >95% | 0.25g |

$120 | 2023-09-03 | |

| Enamine | EN300-55217-0.05g |

ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95% | 0.05g |

$64.0 | 2023-05-26 | |

| Alichem | A049003436-5g |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95% | 5g |

$1144.00 | 2023-08-31 | |

| Enamine | EN300-55217-10.0g |

ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95% | 10g |

$1163.0 | 2023-05-26 |

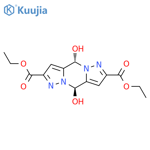

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, rt

1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux

1.3 Reagents: Water ; cooled

1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux

1.3 Reagents: Water ; cooled

Référence

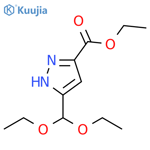

Synthetic Routes 2

Conditions de réaction

Référence

- Preparation of isoquinoline derivatives as c-Jun N-terminal kinase (JNK) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 30 min, rt

1.2 1 h, rt

1.3 Reagents: Methanol ; 10 min, rt

1.2 1 h, rt

1.3 Reagents: Methanol ; 10 min, rt

Référence

- Stabilization and activation of unstable propynal in the zeolite nanospace and its application to addition reactions, Catalysis Science & Technology, 2017, 7(19), 4422-4430

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 65 °C

Référence

- Brominated trihalomethyl enones as versatile precursors to 3-ethoxy, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazoles, Journal of Heterocyclic Chemistry, 2013, 50(1), 71-77

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: Diethyl ether

Référence

- Some aldehydes of the pyrazole and 1,2,3-triazole series, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1941, 74, 1680-7

Synthetic Routes 6

Conditions de réaction

Référence

- Preparation of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives as agonists for the RUP25 nicotinic acid receptor for the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Solvents: Dichloromethane ; 12 h, rt

Référence

- 1,3-Dipolar cycloaddition of ethyl diazoacetate to alkynes in the pores of zeolite NaY, Chemistry Letters, 2007, 36(1), 60-61

Synthetic Routes 8

Conditions de réaction

1.1 Solvents: Diethyl ether ; 30 min, reflux

1.2 Reagents: Formic acid ; 1 h, rt

1.2 Reagents: Formic acid ; 1 h, rt

Référence

- 1,3-Dipolar cycloaddition in the synthesis of pyrazolyl-substituted nitronyl nitroxides, Russian Chemical Bulletin, 2005, 54(9), 2169-2181

Synthetic Routes 9

Conditions de réaction

Référence

- Substituted pyrazolyl compounds and methods employing these compounds, United States, , ,

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Raw materials

- ethyl propiolate

- 1H-Pyrazole-3-carboxylic acid, 5-(diethoxymethyl)-, ethyl ester

- Ethane, 2-diazo-1,1-dimethoxy-

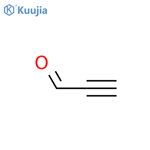

- 2-Propynal (>85%, stabilized with Hydroquinone)

- Ethyl pyrazole-3-carboxylate

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Preparation Products

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Littérature connexe

-

1. Book reviews

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate) Produits connexes

- 15366-34-4(methyl 1H-pyrazole-5-carboxylate)

- 4077-76-3(3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate)

- 37687-24-4(Diethyl 1H-pyrazole-3,5-dicarboxylate)

- 4027-57-0(Ethyl 5-methyl-1H-pyrazole-3-carboxylate)

- 886495-75-6(Ethyl 5-methyl-4H-pyrazole-3-carboxylate)

- 5932-27-4(Ethyl pyrazole-3-carboxylate)

- 21056-77-9(Ethyl 1H-pyrazole-5-carboxylate)

- 2757896-06-1(2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl 4-methylbenzene-1-sulfonate)

- 1713463-37-6((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone)

- 2005836-53-1(tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93290-12-1)Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Pureté:99%/99%

Quantité:5g/25g

Prix ($):473.0/1818.0